molecular formula C7H8O3 B12420262 2-Ethyl-3-methylmaleic Anhydride-d3

2-Ethyl-3-methylmaleic Anhydride-d3

Cat. No.: B12420262
M. Wt: 143.15 g/mol
InChI Key: ZVUUAOZFEUKPLC-BMSJAHLVSA-N
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Description

2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterated derivative of 2-Ethyl-3-methylmaleic Anhydride. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C7H5D3O3 and a molecular weight of 143.16 .

Preparation Methods

The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Ethyl-3-methylmaleic Anhydride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and purity.

Chemical Reactions Analysis

2-Ethyl-3-methylmaleic Anhydride-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-3-methylmaleic Anhydride-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in elucidating metabolic pathways and understanding the effects of deuterium incorporation on biochemical processes.

Comparison with Similar Compounds

2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in research applications, making it a valuable tool in various scientific fields.

Biological Activity

2-Ethyl-3-methylmaleic anhydride-d3 (C7H8O3) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

This compound is synthesized through the reaction of maleic anhydride with ethyl and methyl groups, resulting in a stable anhydride form. The molecular weight of this compound is approximately 140.14 g/mol, and its structure includes a cyclic anhydride which is significant for its reactivity and interaction with biological systems.

PropertyValue
CAS Number 1346599-26-5
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. It has demonstrated effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Listeria monocytogenes
  • Fungi : Candida albicans, Aspergillus flavus

In a study evaluating its antimicrobial efficacy, the compound showed activity against 13 different strains of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of epidermoid carcinoma cells in vitro. The mechanism of action may involve the modulation of cellular pathways related to apoptosis and cell proliferation, suggesting its potential as a chemopreventive agent against tobacco smoke-induced cancers .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to participate in biochemical reactions that influence metabolic pathways, potentially modulating enzyme activity and gene expression. This interaction may lead to:

  • Inhibition of bacterial cell wall synthesis
  • Induction of apoptosis in cancer cells
  • Modulation of inflammatory responses

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multiple pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .
  • Anticancer Research : In vitro studies conducted on human epidermoid carcinoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C7H8O3

Molecular Weight

143.15 g/mol

IUPAC Name

3-ethyl-4-(trideuteriomethyl)furan-2,5-dione

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3

InChI Key

ZVUUAOZFEUKPLC-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC

Canonical SMILES

CCC1=C(C(=O)OC1=O)C

Origin of Product

United States

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